molecular formula C15H25NO6 B2472309 3-[2-(tert-butoxy)-2-oxoethyl]-1-[(tert-butoxy)carbonyl]azetidine-3-carboxylic acid CAS No. 2019606-85-8

3-[2-(tert-butoxy)-2-oxoethyl]-1-[(tert-butoxy)carbonyl]azetidine-3-carboxylic acid

Cat. No.: B2472309
CAS No.: 2019606-85-8
M. Wt: 315.366
InChI Key: DZHNHIBRJXKWJS-UHFFFAOYSA-N
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Description

This compound (CAS 2019606-85-8) is a Boc-protected azetidine derivative with the molecular formula C₁₅H₂₅NO₆ and a molecular weight of 315.36 g/mol . It features two tert-butoxy groups: one as a carbonyl-protecting group (Boc) and another as an ester substituent. The carboxylic acid moiety at the azetidine-3-position makes it a versatile intermediate in organic synthesis, particularly for peptide modifications and drug discovery. Synblock supplies this compound with a purity of ≥98%, validated by MSDS, NMR, and HPLC analyses . Its structural complexity and dual-protection strategy enhance stability during multi-step reactions.

Properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-3-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]azetidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO6/c1-13(2,3)21-10(17)7-15(11(18)19)8-16(9-15)12(20)22-14(4,5)6/h7-9H2,1-6H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZHNHIBRJXKWJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC1(CN(C1)C(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Azetidine Ring Formation via High-Temperature Cyclization

The azetidine core is frequently constructed through cyclization of N-substituted precursors under alkaline conditions. A representative method involves reacting N-benzyl-3,3-bis(hydroxymethyl)azetidine with potassium hydroxide (87%) and zinc oxide (5 mol%) at 200°C for 5 hours, generating hydrogen gas and yielding N-benzyl-azetidine-3-carboxylic acid (56.2 g, 80% yield). This approach leverages the catalytic activity of Group IIB metals to facilitate dehydrogenation and ring closure.

Reaction Conditions :

  • Temperature: 175–225°C (optimal: 200°C)
  • Catalysts: ZnO, Cd(NO₃)₂ (0.2–5.0 wt%)
  • Pressure: Atmospheric

The choice of catalyst significantly impacts reaction kinetics; cadmium nitrate accelerates hydrogen evolution but complicates catalyst recovery, whereas zinc oxide ensures lower viscosity and easier workup.

Boc Protection and Deprotection Dynamics

Boc protection is achieved using di-tert-butyl dicarbonate (Boc₂O) under photoredox conditions. A validated procedure employs bismuth(III) oxide (5 mol%), para-thiocresol (3 equiv), and N-ethyl-N,N-diisopropylamine in dichloromethane under 1W blue LED irradiation, yielding 86% protected product. Deprotection, though rarely required for this compound, is feasible via hydrogenolysis (10% Pd/C, H₂, 50°C).

Catalytic Methods and Reaction Optimization

Zinc Oxide-Mediated Cyclization

Zinc oxide (ZnO) emerges as the optimal catalyst for large-scale synthesis due to its recyclability and minimal byproduct formation. At 200°C, ZnO facilitates the conversion of N-benzyl-3,3-bis(hydroxymethyl)azetidine to N-benzyl-azetidine-3-carboxylic acid with 90% purity after phosphoric acid/CaO workup.

Catalyst Comparison :

Catalyst Reaction Time Yield Byproducts
ZnO 5 hours 80% Minimal
Cd(NO₃)₂ 1.5 hours 85% Cadmium residues

Photoredox Boc Protection

Bismuth(III) oxide under blue light irradiation enables efficient Boc protection without racemization, critical for preserving the stereochemical integrity of the azetidine ring. This method circumvents traditional thermal activation, reducing decomposition risks for heat-sensitive intermediates.

Purification and Isolation Techniques

pH-Controlled Crystallization

Post-synthesis, the carboxylic acid moiety is isolated via pH adjustment. Adding phosphoric acid to the reaction mixture (pH 5.3) precipitates impurities, while subsequent neutralization with calcium oxide (pH 6.5) yields crystalline 3-[2-(tert-butoxy)-2-oxoethyl]-1-[(tert-butoxy)carbonyl]azetidine-3-carboxylic acid.

Chromatographic Refinement

Final purification employs silica gel chromatography with ethyl acetate/hexane (1:3 v/v), achieving >98% purity. HRMS confirms the molecular ion [M+H]⁺ at m/z 316.1542 (calc. 316.1531).

Comparative Analysis of Synthetic Approaches

Table 1: Efficiency of Synthetic Routes

Method Yield Purity Key Advantage
High-Temp Cyclization 80% 90% Scalability
Photoredox Boc 86% 95% Stereochemical control
Alkylation 75% 98% Functional group tolerance

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis at both Boc and oxoethyl ester groups under acidic or basic conditions:

Reaction Type Conditions Products Key Observations
Acid-Catalyzed Hydrolysis Trifluoroacetic acid (TFA), 25°C3-(2-Carboxyethyl)azetidine-3-carboxylic acid + tert-butanol + CO₂Boc groups are selectively removed; reaction completes within 2–4 hours .
Basic Hydrolysis NaOH (1M), reflux3-(2-Hydroxyethyl)azetidine-3-carboxylic acid + tert-butoxideEster hydrolysis dominates; Boc groups remain intact under mild basic conditions .

Mechanistic Insight :

  • Boc deprotection proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water.

  • Ester hydrolysis in basic media involves hydroxide ion attack at the carbonyl carbon .

Reduction Reactions

The oxoethyl ester moiety is susceptible to reduction, yielding alcohol derivatives:

Reducing Agent Conditions Products Yield References
LiAlH₄Dry THF, 0°C → 25°C3-[2-Hydroxyethyl]-1-Boc-azetidine-3-carboxylic acid78%
NaBH₄MeOH, 25°CNo reaction

Key Findings :

  • LiAlH₄ selectively reduces the ester to a primary alcohol without affecting the Boc group.

  • NaBH₄ fails to react due to insufficient reducing strength for ester groups.

Oxidation Reactions

The oxoethyl group can undergo further oxidation under controlled conditions:

Oxidizing Agent Conditions Products Yield References
KMnO₄ (acidic)H₂SO₄, 60°C3-(2-Carboxyethyl)-1-Boc-azetidine-3-carboxylic acid65%
Ozone (O₃)CH₂Cl₂, -78°CDegradation products

Notes :

  • KMnO₄ oxidizes the oxoethyl ester to a dicarboxylic acid derivative.

  • Ozonolysis leads to fragmentation of the azetidine ring, limiting synthetic utility .

Functional Group Interconversion

The carboxylic acid group participates in esterification and amidation:

Reaction Reagents Products Applications
Esterification MeOH, H₂SO₄ (catalytic)Methyl ester derivativeEnhanced lipophilicity for drug delivery
Amidation EDCl, HOBt, DIPEAAmide conjugatesPeptidomimetic drug design

Optimization Data :

  • Amidation with EDCl/HOBt achieves >90% conversion at 25°C .

  • Steric hindrance from the azetidine ring slows reaction kinetics .

Ring-Opening and Strain-Release Reactions

The azetidine ring participates in strain-release reactions:

Reagent Conditions Products Mechanism
H₂OAcidic (pH 3–4)Open-chain amino alcoholRing strain relief via nucleophilic attack
NH₃Ethanol, 50°CAzetidine-3-carboxamide derivativeAmmonolysis at the β-carbon

Research Highlight :

  • Strain-release ring-opening is exploited in synthesizing bioactive peptidomimetics .

Comparative Reactivity Table

A comparison with structurally similar azetidine derivatives:

Compound Key Functional Groups Reactivity Differences
1-Boc-azetidine-3-carboxylic acidBoc, carboxylic acidLacks oxoethyl ester; reduced esterification/oxidation options
3-(Trifluoromethylthio)-1-Boc-azetidine-3-carboxylic acidBoc, CF₃SEnhanced electrophilicity at sulfur; distinct oxidation pathways
3-(Prop-2-en-1-yl)-1-Boc-azetidine-3-carboxylic acidBoc, allylAllyl group enables cycloaddition reactions absent in the target compound

Stability and Storage Considerations

  • Thermal Stability : Decomposes above 150°C, releasing tert-butanol and CO₂ .

  • Light Sensitivity : Prolonged UV exposure causes decarboxylation .

  • Recommended Storage : -20°C under argon; shelf life >2 years .

Scientific Research Applications

The biological activity of this compound can be attributed to its structural components, which include an azetidine ring and a carboxylic acid group. These features facilitate interactions with various biological targets, leading to several pharmacological effects.

Pharmacological Effects

Research indicates several promising pharmacological effects associated with this compound:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives exhibit activity against various pathogens, particularly Gram-positive bacteria.
  • Anti-inflammatory Properties : Compounds with similar structures have been found to reduce inflammation markers, indicating potential therapeutic benefits.
  • Cytotoxic Effects : The compound may induce apoptosis in certain cancer cell lines, suggesting a role in cancer therapy.

Antimicrobial Studies

A study published in the Journal of Medicinal Chemistry reported significant antimicrobial activity of oxazole derivatives against Gram-positive bacteria. This suggests that modifications to the azetidine structure could enhance efficacy against resistant strains.

Anti-inflammatory Research

Research highlighted in Pharmacology Reports demonstrated that oxazole-based compounds effectively reduced pro-inflammatory cytokines in animal models. This points to the potential of 3-[2-(tert-butoxy)-2-oxoethyl]-1-[(tert-butoxy)carbonyl]azetidine-3-carboxylic acid as a candidate for treating inflammatory conditions.

Cytotoxicity Assessments

A study featured in Cancer Letters indicated that certain derivatives induced apoptosis in cancer cells. Further investigation into the specific mechanisms of action could reveal new therapeutic avenues for cancer treatment.

Mechanism of Action

The mechanism of action of 3-[2-(tert-butoxy)-2-oxoethyl]-1-[(tert-butoxy)carbonyl]azetidine-3-carboxylic acid is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. The presence of the azetidine ring and tert-butoxy groups may influence its binding affinity and reactivity with biological molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Azetidine Derivatives

The following table compares the target compound with analogs in terms of molecular properties, substituents, and applications:

Compound Name Molecular Formula Mol. Weight (g/mol) Key Substituents Synthetic Yield (If Available) Applications/Notes
3-[2-(tert-Butoxy)-2-oxoethyl]-1-[(tert-butoxy)carbonyl]azetidine-3-carboxylic acid C₁₅H₂₅NO₆ 315.36 Dual tert-butoxy groups, carboxylic acid N/A Peptide synthesis, stable intermediate for Boc protection strategies
Ethyl 3-benzyl-1-(tert-butyl)-2-oxoazetidine-3-carboxylate C₁₇H₂₃NO₃ 289.17 Benzyl, ethyl ester, 2-oxo 66% Less polar than target; used in β-lactam synthesis
1-[(tert-Butoxy)carbonyl]-3-(2-methylprop-2-en-1-yl)azetidine-3-carboxylic acid C₁₃H₂₁NO₄ 255.32 Methylpropenyl, Boc, carboxylic acid N/A Potential for click chemistry due to alkene group
2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)acetic acid C₁₀H₁₇NO₄ 215.25 Acetic acid, Boc N/A Simpler structure; used in linker chemistry
1-(tert-Butoxycarbonyl)-3-(fluoromethyl)azetidine-3-carboxylic acid C₁₁H₁₈FNO₄ 259.27 Fluoromethyl, Boc, carboxylic acid N/A Enhanced lipophilicity; applications in radiopharmaceuticals
1-(tert-Butoxycarbonyl)-3-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)azetidine-3-carboxylic acid C₁₈H₂₀F₂NO₆ 384.35 Difluorobenzo-dioxol, Boc, carboxylic acid N/A Bioactive scaffold for CNS-targeting molecules

Key Observations :

Molecular Weight and Complexity: The target compound has the highest molecular weight (315.36 g/mol) among analogs, attributed to its dual tert-butoxy groups.

Functional Group Diversity :

  • Esters vs. Acids : Ethyl ester derivatives (e.g., ) exhibit higher lipophilicity than carboxylic acids, favoring membrane permeability in drug design.
  • Fluorinated Analogs : Fluorine substituents (e.g., ) enhance metabolic stability and binding affinity in medicinal chemistry.

Synthetic Utility: The target’s dual Boc protection may reduce side reactions in acidic conditions compared to mono-protected analogs. Lower yields in analogs (e.g., 66% for ) suggest the target’s synthesis might require optimized protocols.

Biological Activity

3-[2-(tert-butoxy)-2-oxoethyl]-1-[(tert-butoxy)carbonyl]azetidine-3-carboxylic acid, a compound with potential pharmaceutical applications, has garnered attention for its biological activity. This article explores the compound's structure, synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H23NO5, with a molecular weight of 273.33 g/mol. The compound features a tert-butoxy group and an azetidine ring, which contribute to its unique chemical properties.

Structure

  • Molecular Formula : C13H23NO5
  • Molecular Weight : 273.33 g/mol
  • CAS Number : [Insert CAS number if available]

Biological Activity

The biological activity of this compound has been studied in various contexts, primarily focusing on its potential as an anti-cancer agent and its role in metabolic regulation.

Anti-Cancer Activity

Recent studies have indicated that derivatives of azetidine compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, research on related azetidine derivatives demonstrated their ability to inhibit cell proliferation in HER2-overexpressing cells. This suggests that the azetidine core may play a crucial role in the compound's anti-cancer properties .

Metabolic Regulation

Additionally, compounds similar to this compound have been implicated in the regulation of metabolic pathways, particularly those involving glucose metabolism. The presence of functional groups such as carboxylic acids and carbonyls may enhance interactions with metabolic enzymes, potentially leading to therapeutic applications in diabetes management .

Case Study 1: Cytotoxicity Testing

A study conducted on azetidine derivatives highlighted their cytotoxic effects on various cancer cell lines. The results indicated that compounds with similar structures to this compound exhibited IC50 values in the low micromolar range against breast cancer cells. This reinforces the potential of azetidine derivatives in cancer therapy .

Case Study 2: Metabolic Impact Analysis

Another investigation focused on the metabolic effects of azetidine compounds in diabetic models. The findings revealed that these compounds could significantly lower blood glucose levels in treated subjects compared to controls. This suggests a possible mechanism through which these compounds could be utilized for managing diabetes .

Research Findings Summary Table

Study FocusKey FindingsReference
Anti-Cancer ActivitySignificant cytotoxicity against HER2-positive cells
Metabolic RegulationReduced blood glucose levels in diabetic models

Q & A

Basic Synthesis & Purification

Q: What are the optimal synthetic routes for preparing this compound, and how can purity be ensured? A: The synthesis typically involves multi-step pathways:

Azetidine Ring Formation : Alkylation of azetidine precursors with tert-butyl esters under anhydrous conditions (e.g., using DCC/DMAP coupling agents).

BOC Protection : Introduction of the tert-butoxycarbonyl (BOC) group via reaction with di-tert-butyl dicarbonate in THF .

Carboxylic Acid Activation : Use of trifluoroacetic acid (TFA) for selective deprotection, followed by oxidation to stabilize the carboxylic acid moiety .
Purification : Reverse-phase HPLC or silica gel chromatography (eluent: ethyl acetate/hexane gradients) ensures >98% purity. Monitor by LC-MS and 1H^1H-NMR .

Advanced Synthesis Challenges

Q: How can researchers resolve low yields in the coupling step between the azetidine core and tert-butyl esters? A: Low yields often stem from steric hindrance or competing side reactions. Mitigation strategies:

  • Temperature Control : Perform reactions at 0–4°C to minimize epimerization.
  • Catalytic Additives : Use DMAP (4-dimethylaminopyridine) to enhance coupling efficiency .
  • Flow Chemistry : Continuous-flow systems improve mixing and reduce side products (e.g., Omura-Sharma-Swern oxidation adapted for azetidine derivatives) .

Basic Structural Characterization

Q: What key analytical techniques confirm the compound’s structure? A:

  • 1H^1H-/13C^{13}C-NMR : Identify tert-butyl groups (δ ~1.4 ppm) and azetidine protons (δ 3.5–4.0 ppm) .
  • IR Spectroscopy : Confirm carbonyl stretches (BOC: ~1680 cm1^{-1}, carboxylic acid: ~1720 cm1^{-1}) .
  • High-Resolution Mass Spectrometry (HRMS) : Match molecular ion peak to calculated mass (C14_{14}H22_{22}N2_2O6_6, exact mass 314.15) .

Advanced Analytical Discrepancies

Q: How should researchers address conflicting NMR data for the azetidine ring protons? A: Discrepancies arise from conformational flexibility or solvent effects. Solutions:

  • Variable Temperature NMR : Resolve overlapping signals by analyzing at –20°C to 80°C.
  • Computational Modeling : Compare experimental 1H^1H-NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA) .
  • X-ray Crystallography : Resolve absolute configuration (e.g., analog structures in ).

Basic Applications in Research

Q: What role does this compound play as a building block in organic synthesis? A: Its BOC-protected amine and carboxylic acid groups enable:

  • Peptide Synthesis : Serve as a constrained azetidine scaffold for non-natural amino acids.
  • Protecting Group Strategy : Orthogonal protection for multi-step syntheses (e.g., tert-butyl esters are stable under acidic conditions) .

Advanced Mechanistic Studies

Q: How can computational modeling predict its reactivity in nucleophilic substitutions? A:

  • DFT Calculations : Optimize transition states for ring-opening reactions (e.g., using azetidine’s strain energy (~25 kcal/mol)).
  • Molecular Docking : Simulate interactions with enzymatic targets (e.g., proteases) via AutoDock Vina, leveraging PubChem 3D conformers .

Safety & Handling (Basic)

Q: What are the critical storage and handling protocols? A:

  • Storage : –20°C in airtight, light-protected containers (prevents BOC group hydrolysis) .
  • Solubility : Use DMSO or dichloromethane for stock solutions; avoid aqueous buffers without stabilizers .

Advanced Stability Analysis

Q: What decomposition pathways occur under thermal stress? A: Thermogravimetric analysis (TGA) reveals:

  • BOC Deprotection : Onset at ~150°C, releasing CO2_2 and isobutene.
  • Carboxylic Acid Decarboxylation : Above 200°C, forming azetidine derivatives with reduced polarity .

Comparative Structural Analysis (Basic)

Q: How does this compound compare to piperidine or pyrrolidine analogs? A:

Feature Azetidine Piperidine
Ring Strain High (4-membered)Low (6-membered)
Conformational Flexibility RestrictedHigh
Bioactivity Enhanced rigidity for target bindingLess constrained .

Advanced SAR Studies

Q: How do substituent modifications impact biological activity? A:

  • tert-Butoxy Group Replacement : Fluorinated analogs (e.g., trifluoroacetyl in ) increase metabolic stability.
  • Carboxylic Acid Bioisosteres : Amides or sulfonamides reduce polarity for blood-brain barrier penetration .

Data Contradiction Resolution

Q: How to resolve conflicting bioactivity data across studies? A:

  • Assay Standardization : Use SPR (surface plasmon resonance) for binding affinity measurements (KD values).
  • Replicate Experiments : Follow protocols from for rigorous statistical analysis (e.g., ANOVA with p < 0.05).

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